Thiomorpholine-4-carboximidhydrazide
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Overview
Description
Thiomorpholine-4-carboximidhydrazide is a chemical compound with the molecular formula C5H12N4S and a molecular weight of 160.24 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidhydrazide typically involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. One common method includes the use of a microwave-supported one-pot reaction, which involves the use of a solid base such as magnesium oxide (MgO) in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: Thiomorpholine-4-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .
Scientific Research Applications
Thiomorpholine-4-carboximidhydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and coordination polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of thiomorpholine-4-carboximidhydrazide involves its interaction with specific molecular targets and pathways. One well-known reaction is the S-oxidation catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequent ring cleavage . This reaction is crucial for its biodegradation and potential therapeutic effects.
Comparison with Similar Compounds
Thiomorpholine-4-carbonitrile: Used in the synthesis of coordination polymers.
Piperazine-1,4-dicarbonitrile: Another nitrogen-containing heterocycle with similar applications.
2-Thiomorpholino-5-aryl-6H-1,3,4-thiadiazine: Contains a thiomorpholine fragment and is used in medicinal chemistry.
Uniqueness: Thiomorpholine-4-carboximidhydrazide is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C5H12N4S |
---|---|
Molecular Weight |
160.24 g/mol |
IUPAC Name |
N'-aminothiomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
InChI Key |
BYOSVIXFYSPHRL-UHFFFAOYSA-N |
Isomeric SMILES |
C1CSCCN1/C(=N/N)/N |
Canonical SMILES |
C1CSCCN1C(=NN)N |
Origin of Product |
United States |
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